

Application Note: Quantification of Dexlansoprazole in Human Urine by LC-MS/MS

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Compound of Interest

Compound Name: **(R)-Lansoprazole-d4**

Cat. No.: **B12410231**

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Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dexlansoprazole in human urine. The method utilizes **(R)-Lansoprazole-d4** as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple dilution and protein precipitation step is employed for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic and metabolism studies of dexlansoprazole.

Introduction

Dexlansoprazole, the R-enantiomer of lansoprazole, is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and erosive esophagitis.^{[1][2]} Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and metabolism. While unchanged dexlansoprazole is not significantly excreted in urine, its metabolites are.^{[1][3]} However, sensitive analytical methods are required to detect and quantify any potential trace amounts of the parent drug. This application note details a robust LC-MS/MS method for this purpose, employing **(R)-Lansoprazole-d4** as an ideal internal standard due to its similar chemical properties and chromatographic behavior.^[4]

Experimental

Materials and Reagents

- Dexlansoprazole reference standard
- **(R)-Lansoprazole-d4** internal standard (IS)[4]
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human urine (drug-free)

Instrumentation

- Liquid Chromatograph (LC) system
- Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	As required for optimal separation
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C

Mass Spectrometric Conditions

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Dexlansoprazole: m/z 370.1 → 252.0 ^{[5][6]} ; (R)-Lansoprazole-d4: m/z 374.1 → 252.0 ^{[5][6]}
Collision Energy	Optimized for each transition
Dwell Time	100 ms

Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare individual stock solutions of dexlansoprazole and **(R)-Lansoprazole-d4** in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the dexlansoprazole stock solution with 50:50 methanol:water to create calibration standards.
- Spiked Urine Samples: Spike drug-free human urine with the working standard solutions to prepare calibration curve (CC) and quality control (QC) samples at various concentrations.

Sample Preparation from Urine

- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- To 100 µL of urine sample, add 25 µL of the **(R)-Lansoprazole-d4** internal standard working solution.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of dexlansoprazole in human urine.

Linearity

The method was linear over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (r^2) was consistently >0.99 .

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
Low	5	< 10%	< 10%	$\pm 15\%$	$\pm 15\%$
Medium	50	< 10%	< 10%	$\pm 15\%$	$\pm 15\%$
High	800	< 10%	< 10%	$\pm 15\%$	$\pm 15\%$

Recovery

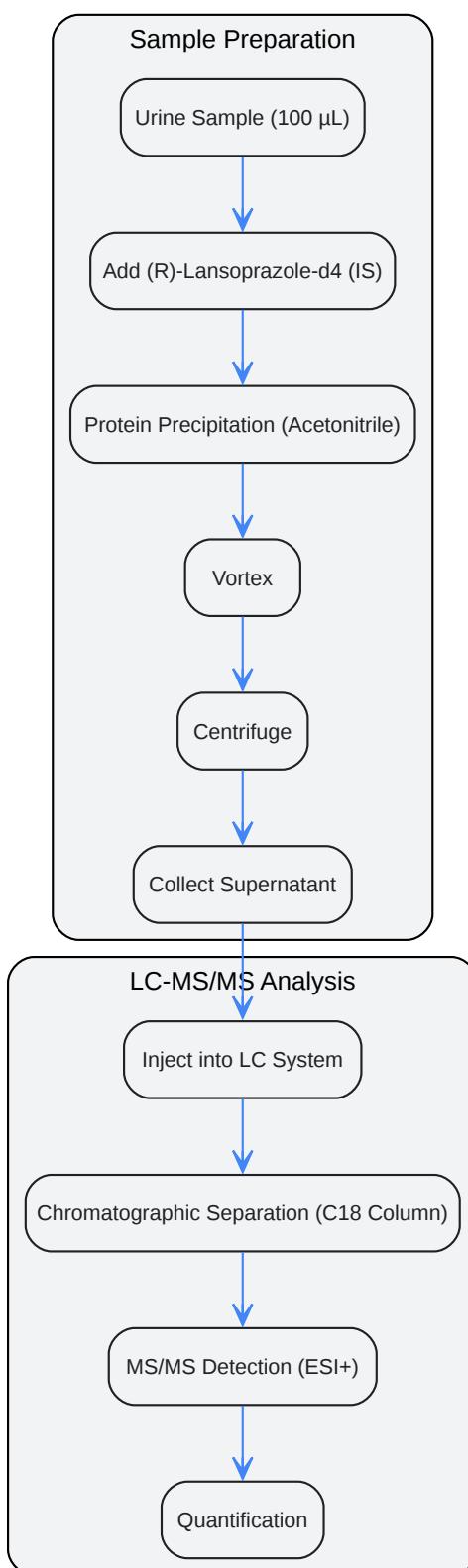
The extraction recovery of dexlansoprazole from human urine was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The recovery was consistent across the different QC levels.

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low	5	> 85%
Medium	50	> 85%
High	800	> 85%

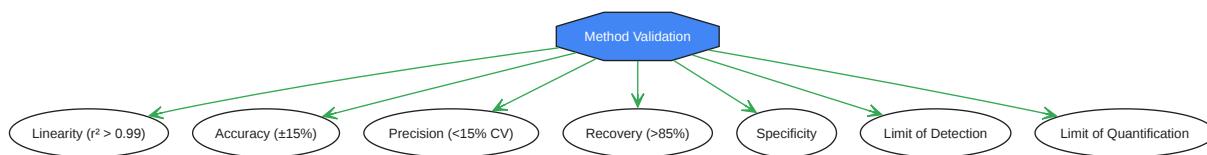
Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of dexlansoprazole in human urine. The use of a stable isotope-labeled internal standard, **(R)-Lansoprazole-d4**, ensures high accuracy and precision. The simple sample preparation procedure and rapid analysis time make this method suitable for high-throughput analysis in clinical and research settings.

Visualizations

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Caption: Experimental workflow for dexlansoprazole quantification in urine.

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Caption: Key parameters for analytical method validation.

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